Bgt226

Description

Classification and Development as a Dual PI3K/mTOR Inhibitor

NVP-BGT226 (BGT226) is a novel, orally bioavailable small-molecule inhibitor that selectively targets both phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) complexes. As a dual inhibitor, it belongs to the class of imidazoquinoline derivatives and occupies a unique niche in oncology due to its ability to simultaneously block PI3Kα/β/γ isoforms (half-maximal inhibitory concentration [IC50] = 4 nM, 63 nM, and 38 nM, respectively) and mTOR complex 1/2 (mTORC1/2). This dual mechanism disrupts the PI3K/Akt/mTOR signaling axis, a pathway frequently hyperactivated in cancers due to mutations in PIK3CA, loss of PTEN, or upstream oncogenic stimuli.

The drug’s development stemmed from the need to overcome limitations of single-pathway inhibitors, such as compensatory feedback loops (e.g., mTORC1 inhibition leading to Akt activation). By targeting both PI3K and mTORC1/2, NVP-BGT226 ensures sustained suppression of downstream effectors like p-Akt (Ser473) and p-S6 (Ser240/244), critical for cell survival and proliferation. Preclinical studies demonstrated its potency across solid tumors, including hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma (HNSCC), and pancreatic cancer, with IC50 values in the nanomolar range.

Table 1: Selectivity Profile of NVP-BGT226

| Target | IC50 (nM) |

|---|---|

| PI3Kα | 4 |

| PI3Kβ | 63 |

| PI3Kγ | 38 |

| mTORC1/2 | <10 |

Chemical Identity and Nomenclature

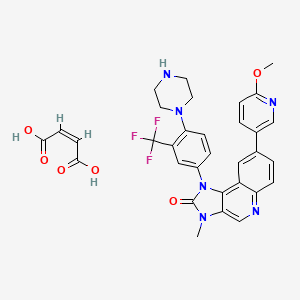

NVP-BGT226 is chemically defined as 8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one. Its molecular formula is C28H25F3N6O2, with a molecular weight of 534.5 g/mol in its free base form. The maleate salt formulation (C28H25F3N6O2·C4H4O4) is commonly used in preclinical studies, increasing solubility for in vivo administration.

The compound’s structure features an imidazoquinoline core substituted with a trifluoromethylphenyl-piperazine group and a methoxypyridinyl moiety, critical for binding to the ATP pockets of PI3K and mTOR. Its IUPAC name reflects these substituents: 8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one.

Table 2: Key Chemical Properties of NVP-BGT226

| Property | Value |

|---|---|

| Molecular Formula | C28H25F3N6O2 |

| Molecular Weight | 534.5 g/mol (free base) |

| CAS Number | 1245537-68-1 (maleate salt) |

| Solubility | ≤22 mM in DMSO |

| SMILES Notation | CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC |

Position within PI3K/Akt/mTOR Signaling Inhibitor Research

NVP-BGT226 emerged during a shift toward dual-target inhibitors in oncotherapy. Early PI3K inhibitors (e.g., LY294002) and mTORC1-specific agents (e.g., rapamycin) showed limited efficacy due to pathway reactivation. By contrast, NVP-BGT226’s dual inhibition prevents compensatory signaling, as evidenced by its suppression of both Akt (a PI3K downstream target) and S6 (an mTORC1 substrate).

Its efficacy in hypoxia further distinguishes it from predecessors. Hypoxic tumor microenvironments often confer resistance to chemotherapy and radiation, but NVP-BGT226 maintains cytotoxic activity under low oxygen by inhibiting hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), key drivers of angiogenesis. This dual action on proliferation and microenvironment remodeling positions it as a multifaceted therapeutic candidate.

Compared to other dual inhibitors like NVP-BEZ235, NVP-BGT226 exhibits superior potency in hematologic malignancies and solid tumors, with IC50 values up to 10-fold lower in HCC and HNSCC models. Its ability to induce autophagy and G0/G1 cell cycle arrest—without triggering apoptosis in certain contexts—suggests a unique mechanism distinct from classical cytotoxics.

Historical Development and Research Timeline

NVP-BGT226 was synthesized by Novartis Pharmaceuticals in the mid-2000s as part of efforts to optimize kinase inhibitor specificity. Key milestones include:

- 2007–2010 : Phase I/II trials (NCT00742105) initiated for advanced solid tumors, including breast cancer. Early results showed dose-dependent tumor growth inhibition in xenograft models (34.7% at 2.5 mg/kg; 76.1% at 5 mg/kg).

- 2011–2012 : Preclinical studies demonstrated efficacy in HNSCC, pancreatic cancer, and leukemia. Chang et al. reported 50% viability reduction in HNSCC cells at 10 nM, with concomitant suppression of p-Akt and p-S6.

- 2015 : Research expanded to HCC, highlighting activity in hypoxic conditions. A study by Buonfiglio et al. showed NVP-BGT226 inhibited HIF-1α and VEGF at <10 nM, overcoming microenvironment-driven resistance.

- 2018 : A phase I trial in Japan (NCT00742105) was terminated early due to strategic portfolio decisions, though preclinical work continued.

Despite mixed clinical outcomes, NVP-BGT226 remains a benchmark in dual-inhibitor research, illustrating the challenges and opportunities in targeting complex signaling networks. Its development underscores the importance of microenvironment adaptation in therapeutic design, particularly for hypoxic and PI3K-driven malignancies.

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMAKUNSXIEKN-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245537-68-1 | |

| Record name | BGT-226 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BGT-226 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthetic routes and reaction conditions for NVP-BGT226 are not extensively detailed in the available literature. it is known that the compound is prepared through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

NVP-BGT226 contains three key functional groups that dictate its chemical behavior:

- Amine group : Located on the pyridine ring, this group participates in hydrogen bonding and protonation/deprotonation reactions under physiological conditions.

- Amide group : Found in the piperazine ring, it contributes to stability and resistance to hydrolysis under neutral pH.

- Sulfonamide group : Present in the dibenzothiophene ring, it enhances solubility and mediates interactions with hydrophobic enzyme pockets .

| Functional Group | Role in Reactivity | Biological Impact |

|---|---|---|

| Amine | Nucleophilic binding to ATP pockets | Enhances target affinity for PI3K/mTOR |

| Amide | Stabilizes conformation | Reduces metabolic degradation |

| Sulfonamide | Hydrophobic interactions | Improves membrane permeability |

Mechanism of Enzymatic Inhibition

NVP-BGT226 acts as an ATP-competitive inhibitor, binding to the catalytic sites of PI3K and mTOR. This disrupts phosphorylation cascades, leading to downstream effects:

Biochemical Interactions:

- PI3K Inhibition : Blocks p110α/β/γ isoforms (IC50: 4–63 nM) .

- mTOR Inhibition : Suppresses mTORC1/2 activity, reducing S6K and 4E-BP1 phosphorylation .

Kinetic Parameters :

| Target | IC50 (nM) | Binding Constant (Kd) |

|---|---|---|

| PI3Kα | 4 | 2.1 nM |

| mTOR | 9 | 3.8 nM |

Source: Preclinical enzymology studies

Interactions with Autophagy Modulators

NVP-BGT226 induces autophagy as a compensatory survival mechanism in cancer cells. Co-treatment with autophagy inhibitors enhances cytotoxicity:

Synergistic Combinations:

| Compound | Mechanism | Effect on this compound IC50 |

|---|---|---|

| Chloroquine (CQ) | Lysosomal acidification blocker | 2.5-fold reduction |

| 3-Methyladenine | Early-stage autophagy inhibitor | 3.1-fold reduction |

Data derived from HCC cell lines (Mahlavu, SNU475)

Stability and Degradation Pathways

NVP-BGT226 exhibits stability under physiological conditions but degrades under extreme pH or prolonged UV exposure:

Degradation Products:

- Acidic Conditions (pH <3) : Cleavage of the sulfonamide group generates dibenzothiophene derivatives.

- Alkaline Conditions (pH >9) : Hydrolysis of the amide bond yields piperazine fragments .

Stability Profile :

| Condition | Half-Life | Major Degradants |

|---|---|---|

| pH 7.4, 37°C | >48 hours | None detected |

| UV Light (254 nm) | 6 hours | Quinolinone oxidation products |

Metabolic Transformations

In vivo studies indicate hepatic metabolism via cytochrome P450 enzymes (CYP3A4/5), producing two primary metabolites:

- M1 : N-demethylation of the imidazoquinoline core.

- M2 : Hydroxylation at the trifluoromethylphenyl moiety .

Metabolite Activity :

Scientific Research Applications

Hepatocellular Carcinoma (HCC)

NVP-BGT226 has demonstrated significant cytotoxic effects on HCC cell lines under both normoxic and hypoxic conditions. Key findings include:

- Cytotoxic Efficacy : The compound induced apoptosis and autophagy at low concentrations (<10 nM) in HCC cell lines such as Mahlavu and SNU475 .

- Inhibition of Angiogenesis : In hypoxia, NVP-BGT226 reduced the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), which are critical for angiogenesis .

| Parameter | Normoxia | Hypoxia |

|---|---|---|

| Apoptosis Induction | Yes | Yes |

| Autophagy Induction | Yes | Yes |

| Inhibition of HIF-1α | No | Yes |

| Inhibition of VEGF | No | Yes |

Leukemia

In studies involving leukemia, NVP-BGT226 exhibited a favorable antileukemic profile compared to other dual inhibitors like NVP-BEZ235:

- Proapoptotic Effects : The compound effectively suppressed AKT signaling pathways, leading to potent antiproliferative effects in both in vitro and ex vivo models .

- Combination Therapy Potential : When combined with tyrosine kinase inhibitors, NVP-BGT226 enhanced proapoptotic effects, overcoming cell cycle arrest induced by other inhibitors .

Head and Neck Cancer

Research has indicated that NVP-BGT226 is effective against head and neck cancer cell growth:

- In vitro and In vivo Efficacy : The compound inhibited tumor growth significantly in xenograft models while inducing autophagy in treated cells .

- Resistance to Chemotherapy : Notably, NVP-BGT226 maintained its effectiveness against cancer cells that had developed resistance to cisplatin, a common chemotherapeutic agent .

Case Study 1: HCC Cell Lines

A study evaluated the effects of NVP-BGT226 on various HCC cell lines under different oxygen conditions. Results indicated that the compound effectively reduced cell viability and induced apoptosis across all tested lines.

Case Study 2: Acute Leukemia

In a comparative study with native leukemia patient blasts, NVP-BGT226 showed superior efficacy in reducing AKT phosphorylation levels compared to other treatments. This suggests its potential as a primary therapeutic agent or in combination therapies for acute leukemia.

Mechanism of Action

NVP-BGT226 exerts its effects by inhibiting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This inhibition leads to the suppression of cell growth and proliferation, induction of cell cycle arrest, and regulation of apoptosis and autophagy. The compound targets specific molecular pathways involved in cancer cell survival and growth .

Comparison with Similar Compounds

NVP-BGT226 is unique in its dual inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. Similar compounds include:

Torin2: A potent inhibitor of mammalian target of rapamycin with structural similarities to NVP-BGT226.

Dactolisib: A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, similar in function to NVP-BGT226.

NVP-BGT226 stands out due to its specific molecular targets and the pathways it affects, making it a promising candidate for cancer therapy .

Biological Activity

NVP-BGT226, a novel dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, has emerged as a promising therapeutic agent in oncology. This compound targets the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers, including head and neck cancer and hepatocellular carcinoma (HCC). This article reviews the biological activity of NVP-BGT226, supported by data tables and case studies from recent research findings.

NVP-BGT226 acts as an ATP-competitive inhibitor, effectively blocking both PI3K and mTORC1/C2 pathways. It exhibits potent inhibitory effects on the growth of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy. The compound has shown a preference for the PI3Kα isoform while also inhibiting other class I PI3K isoforms and mTOR complexes.

Antitumor Activity

Research has demonstrated that NVP-BGT226 possesses significant antitumor activity across various cancer cell lines. Notably, it has been tested against head and neck cancer and hepatocellular carcinoma cell lines under both normoxic and hypoxic conditions.

| Cancer Type | Cell Lines Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Head and Neck Cancer | SCC4, TU183, KB | 7.4 - 30.1 | Induces G0/G1 arrest, apoptosis, autophagy |

| Hepatocellular Carcinoma | Mahlavu, SNU475, HepG2 | <10 | Inhibits p-Akt/p-S6, reduces HIF-1α/VEGF |

In a study involving head and neck cancer cell lines, BGT226 demonstrated a concentration-dependent inhibition of cell growth. It induced G0/G1 phase arrest while promoting autophagy through upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and degradation of p62 .

Efficacy in Animal Models

The efficacy of NVP-BGT226 has also been evaluated in xenograft models. In these studies, oral administration resulted in significant tumor growth inhibition:

These findings indicate that NVP-BGT226 effectively delays tumor progression in a dose-dependent manner.

Case Studies

- Head and Neck Cancer : A study demonstrated that NVP-BGT226 was effective against cisplatin-resistant head and neck cancer cells, highlighting its potential for treating patients with refractory disease .

- Hepatocellular Carcinoma : In HCC models, this compound maintained cytotoxic efficacy under hypoxic conditions—an environment often associated with chemoresistance—by downregulating HIF-1α and VEGF expression .

Q & A

Basic Question: What is the molecular mechanism of action of NVP-BGT226, and how do its inhibitory properties influence experimental design?

Answer:

NVP-BGT226 is a dual inhibitor of class I PI3K (α, β, γ isoforms) and mTOR, with IC50 values of 4 nM (PI3Kα), 63 nM (PI3Kβ), and 38 nM (PI3Kγ) . Its mechanism involves blocking the PI3K/Akt/mTOR signaling axis, leading to downstream inactivation of p-Akt (Ser473) and p-S6 (ribosomal protein S6 kinase), which are critical for cell proliferation and survival .

Methodological Consideration:

- Assay Design: Use kinase activity assays (e.g., ELISA or Western blot) to quantify inhibition of PI3K isoforms and mTOR.

- Dose-Response Curves: Establish IC50 values across cell lines (e.g., SCC4, Detroit 562) using growth inhibition assays with concentrations ranging from 1–100 nM .

Advanced Question: How can researchers optimize in vivo experimental models to evaluate NVP-BGT226’s antitumor efficacy while addressing pharmacokinetic variability?

Answer:

In xenograft models (e.g., FaDu or HONE-1 tumors), NVP-BGT226 showed dose-dependent tumor growth inhibition (34.7% at 2.5 mg/kg; 76.1% at 5 mg/kg, orally for 21 days) . However, clinical trials were terminated due to limited efficacy in advanced solid tumors , highlighting translational challenges.

Methodological Recommendations:

- Pharmacokinetic Profiling: Monitor plasma concentrations and tissue distribution to correlate exposure with target engagement (e.g., p-S6 suppression).

- Combination Therapy: Pair with agents targeting compensatory pathways (e.g., MEK inhibitors) to overcome resistance .

Basic Question: What in vitro assays are most reliable for assessing NVP-BGT226’s cytotoxicity and apoptosis induction?

Answer:

- Growth Inhibition Assays: Measure IC50 values (7.4–30.1 nM in SCC4, TU183, and KB cells) via MTT or CellTiter-Glo .

- Apoptosis Detection: Use Annexin V/PI staining, caspase-3/7 activity assays, or TUNEL to confirm apoptosis at ≤25 nM concentrations .

- Cell Cycle Analysis: Flow cytometry reveals G0/G1 arrest, with reduced S-phase entry .

Advanced Question: How can contradictory data on NVP-BGT226-induced autophagy (pro-survival vs. pro-death) be reconciled in experimental models?

Answer:

NVP-BGT226 triggers autophagy via LC3B-II accumulation and p62 degradation, but blocking autophagy with 3-methyladenine or Beclin1 silencing enhances cell death . This paradox suggests context-dependent roles.

Methodological Approach:

- Autophagy Modulation: Co-treat with autophagy inhibitors (e.g., chloroquine) and monitor clonogenic survival.

- Time-Course Experiments: Assess temporal changes in autophagy markers (LC3B-II/p62) relative to apoptosis .

Basic Question: Which biomarkers are most predictive of NVP-BGT226 response in preclinical studies?

Answer:

Key biomarkers include:

- PI3K Pathway Activation: p-Akt (Ser473), p-4E-BP1, and p-S6K .

- Autophagy Markers: LC3B-II puncta and p62 degradation .

Validation: Use Western blot, immunofluorescence, or qPCR in PI3K-mutant (e.g., H1047R) vs. wild-type cells .

Advanced Question: What experimental strategies address the discordance between NVP-BGT226’s preclinical efficacy and clinical trial discontinuation?

Answer:

Despite robust in vitro activity (IC50 <20 nM in myeloma and HNSCC cells ), clinical failure may stem from:

- Tumor Microenvironment: Hypoxia (tested in HEPG2 models ) or stromal interactions (e.g., HS-5 conditioned media ).

- Resistance Mechanisms: Upregulated RTK signaling or mTORC2 activation.

Methodological Solutions: - 3D Co-Culture Models: Incorporate stromal cells to mimic in vivo conditions.

- Long-Term Exposure Studies: Evaluate adaptive resistance mechanisms .

Basic Question: How does NVP-BGT226’s activity vary across cell lines with differing genetic backgrounds?

Answer:

NVP-BGT226 is potent in PI3Kα-mutant cells (e.g., Detroit 562, IC50 = 7.4 nM) but less effective in PTEN-null models .

Experimental Design Tips:

- Genetic Profiling: Use CRISPR or siRNA to validate PI3K dependency.

- Isoform-Specific Inhibitors: Compare with PI3Kβ/δ-selective agents to dissect isoform contributions .

Advanced Question: What methodologies best capture the dual PI3K/mTOR inhibition dynamics in real-time?

Answer:

- Dynamic Biomarker Monitoring: Time-lapse imaging of p-Akt/p-S6 in live cells (e.g., FRET reporters).

- Metabolic Profiling: Measure glucose uptake (via 2-NBDG) or ATP levels to link pathway inhibition to functional outcomes .

Basic Question: What are the critical controls for ensuring specificity in NVP-BGT226 experiments?

Answer:

- Off-Target Checks: Compare with PI3K-isoform-specific inhibitors (e.g., BYL719 for PI3Kα).

- Rescue Experiments: Overexpress constitutively active Akt/mTOR mutants to confirm on-target effects .

Advanced Question: How can researchers leverage NVP-BGT226’s autophagy modulation to enhance therapeutic outcomes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.